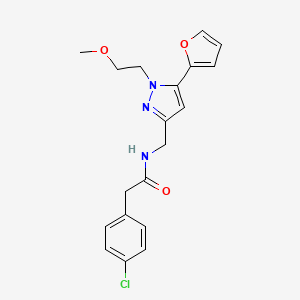

2-(4-chlorophenyl)-N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)acetamide

Description

This compound features a pyrazole core substituted at position 1 with a 2-methoxyethyl group and at position 5 with a furan-2-yl moiety. The acetamide group is linked via a methylene bridge to the pyrazole’s position 3, with a 4-chlorophenyl group attached to the carbonyl carbon.

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[[5-(furan-2-yl)-1-(2-methoxyethyl)pyrazol-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O3/c1-25-10-8-23-17(18-3-2-9-26-18)12-16(22-23)13-21-19(24)11-14-4-6-15(20)7-5-14/h2-7,9,12H,8,10-11,13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQLJOUPWOIKOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=CC(=N1)CNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenyl)-N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)acetamide (CAS Number: 1421530-22-4) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 373.8 g/mol. Its structure features a chlorophenyl group , a furan ring , and a pyrazole moiety , which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₀ClN₃O₃ |

| Molecular Weight | 373.8 g/mol |

| CAS Number | 1421530-22-4 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The pyrazole and furan moieties are known for their ability to modulate signaling pathways and inhibit enzymatic activities, which can lead to therapeutic effects in various diseases.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This inhibition can reduce the production of pro-inflammatory cytokines and mediators.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to neuroprotection and inflammation, particularly in neurodegenerative conditions.

Biological Activity and Therapeutic Potential

Recent studies have highlighted various biological activities associated with this compound:

Anti-inflammatory Activity

Research indicates that the compound exhibits significant anti-inflammatory properties. For instance, it has been observed to reduce nitric oxide production in activated microglia, which are implicated in neuroinflammatory diseases such as Parkinson's disease (PD) .

Neuroprotective Effects

In vivo studies demonstrated that treatment with this compound improved behavioral outcomes in models of PD by protecting dopaminergic neurons from inflammatory damage . The mechanism involves the attenuation of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Study 1: Neuroprotection in Parkinson's Disease

A study investigated the effects of the compound on LPS-induced neuroinflammation in vitro and MPTP-induced neurotoxicity in vivo. Results showed that it significantly decreased pro-inflammatory markers and improved neuronal survival rates .

Comparison with Similar Compounds

Pyrazole-Based Acetamides

- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): Structural Differences: Lacks the furan-2-yl and 2-methoxyethyl groups. Instead, it has a cyano group at pyrazole position 3 and a chlorine substituent on the acetamide. The dihedral angle (30.7°) between pyrazole and benzene rings may enhance molecular stacking or receptor binding . Synthesis: Prepared via reaction of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride, contrasting with the target compound’s likely multi-step synthesis involving furan and methoxyethyl incorporation .

Furan-Containing Analogs

- 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (): Structural Differences: Triazole core instead of pyrazole, with a sulfanyl bridge and furan-2-yl group. Biological Activity: Exhibits anti-exudative activity in rats, suggesting furan’s role in modulating inflammation or vascular permeability.

Sulfonyl and Nitro-Substituted Acetamides

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ():

- Structural Differences : Features a nitro group and methylsulfonyl substituent instead of the pyrazole-furan system.

- Physicochemical Properties : Exhibits intermolecular hydrogen bonding (C–H⋯O) and centrosymmetric stacking, which may enhance crystalline stability. The target compound’s methoxyethyl group could reduce crystallinity but improve solubility .

Key Comparative Data

Research Findings and Implications

- Biological Relevance: The target compound’s furan and methoxyethyl groups may enhance binding to insecticidal targets (e.g., GABA receptors) compared to cyano or sulfonyl analogs .

- Synthetic Challenges : Introducing the methoxyethyl group requires careful optimization to avoid side reactions, unlike simpler chloro or nitro substitutions .

Q & A

Q. Table 1: Reaction Optimization Parameters

Basic Question: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

Structural confirmation requires a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., furan protons at δ 6.3–7.4 ppm, chlorophenyl signals at δ 7.2–7.6 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfanyl (S-H, ~2550 cm⁻¹) groups .

- HPLC : Validates purity (>95%) using C18 columns with UV detection .

Basic Question: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

For triazole/pyrazole-acetamide hybrids, prioritize assays based on structural analogs:

Q. Table 2: Biological Activity of Structural Analogs

Advanced Question: How can mechanistic studies resolve contradictions in reaction outcomes?

Methodological Answer:

Conflicting data (e.g., variable yields or byproducts) arise from differences in reaction conditions or reagent quality. Strategies include:

- Kinetic Analysis : Monitor intermediates via TLC or in situ NMR to identify rate-limiting steps .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to trace reaction pathways .

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict transition states and side reactions .

Advanced Question: What computational approaches predict target interactions for this compound?

Methodological Answer:

Leverage in silico tools to prioritize biological targets:

- Molecular Docking : AutoDock Vina or Glide to simulate binding to kinases (e.g., EGFR) or GPCRs .

- ADMET Prediction : SwissADME or pkCSM to assess solubility, permeability, and toxicity risks .

- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors .

Q. Table 3: Predicted ADMET Properties

| Property | Value (Predicted) | Implications | Reference |

|---|---|---|---|

| logP | 3.2 ± 0.5 | Moderate lipophilicity | |

| HIA (% absorbed) | 85–90% | High oral bioavailability | |

| CYP3A4 Inhibition | Low (Ki > 10 μM) | Reduced drug-drug interaction risk |

Advanced Question: How do substituent variations impact biological activity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Chlorophenyl Group : Enhances binding to hydrophobic pockets in enzymes .

- Furan Moiety : Improves π-π stacking with aromatic residues in target proteins .

- Methoxyethyl Chain : Increases solubility but may reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.